![molecular formula C9H16O3 B14408960 methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate CAS No. 81677-43-2](/img/structure/B14408960.png)
methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate: is a chemical compound with the molecular formula C10H18O3. It is known for its unique cyclopropyl group, which imparts distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under controlled conditions.
Hydroxymethylation: The cyclopropyl group is then functionalized with a hydroxymethyl group. This step often involves the use of formaldehyde and a suitable catalyst.
Esterification: The final step is the esterification of the hydroxymethylated cyclopropyl compound with butanoic acid in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving cyclopropyl groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which are crucial in various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]pentanoate
- Ethyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate
- Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]propanoate
Uniqueness
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate is unique due to its specific combination of the cyclopropyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81677-43-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)4-2-3-7-5-8(7)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
VGLYCTIZONOGAP-SFYZADRCSA-N |
Isomeric SMILES |
COC(=O)CCC[C@@H]1C[C@H]1CO |
Canonical SMILES |
COC(=O)CCCC1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



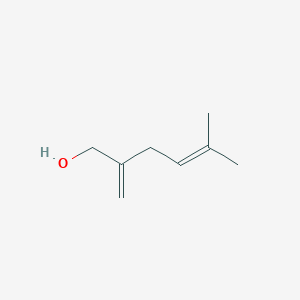
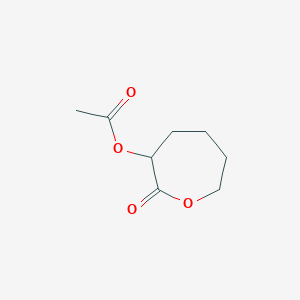
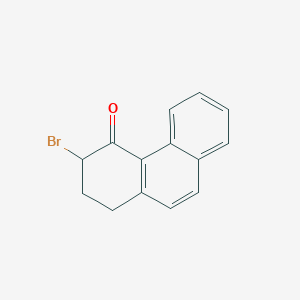


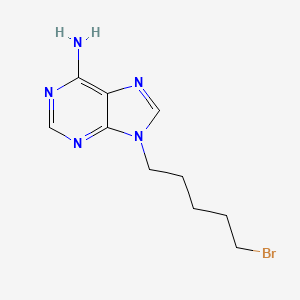

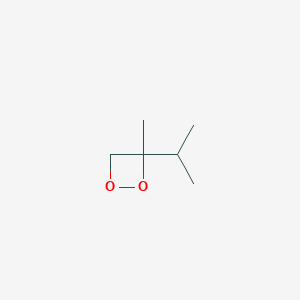
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
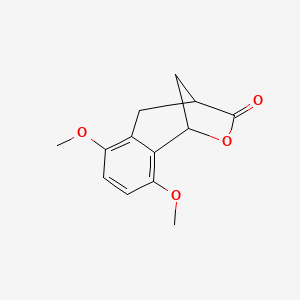

![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)

